N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine
Overview
Description
N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine is an organic compound widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is known for its excellent hole-transporting properties, making it a crucial component in various optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine typically involves the reaction of 1-naphthylamine with tetraphenyl-9H-fluorene-2,7-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the compound is produced using high-purity reagents and advanced synthesis techniques to ensure the consistency and quality of the final product. The process often involves multiple purification steps, including recrystallization and sublimation, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various substituted derivatives and amine compounds, which can be further utilized in different applications .
Scientific Research Applications
N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a hole-transport material in OLEDs and other organic electronic devices.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is employed in the production of high-efficiency OLEDs and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects primarily through its hole-transporting properties. It facilitates the movement of positive charges (holes) within the organic layers of electronic devices, thereby enhancing their performance. The molecular targets include the active layers of OLEDs, where it helps in balancing the charge transport .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene
- N,N’-Di(1-naphthyl)-N,N’-diphenyl-(1,1’-biphenyl)-4,4’-diamine
Uniqueness
Compared to similar compounds, N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine offers superior thermal stability and higher hole mobility, making it a preferred choice for high-performance OLEDs and other optoelectronic applications .
Properties
IUPAC Name |
2-N,7-N-dinaphthalen-1-yl-2-N,7-N,9,9-tetraphenylfluorene-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAURRJHOJJNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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